N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 921503-46-0
VCID: VC7306946
InChI: InChI=1S/C16H20FN5O2/c17-13-8-4-5-9-14(13)24-11-16(23)18-10-15-19-20-21-22(15)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,18,23)
SMILES: C1CCC(CC1)N2C(=NN=N2)CNC(=O)COC3=CC=CC=C3F
Molecular Formula: C16H20FN5O2
Molecular Weight: 333.367

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide

CAS No.: 921503-46-0

Cat. No.: VC7306946

Molecular Formula: C16H20FN5O2

Molecular Weight: 333.367

* For research use only. Not for human or veterinary use.

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide - 921503-46-0

Specification

CAS No. 921503-46-0
Molecular Formula C16H20FN5O2
Molecular Weight 333.367
IUPAC Name N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(2-fluorophenoxy)acetamide
Standard InChI InChI=1S/C16H20FN5O2/c17-13-8-4-5-9-14(13)24-11-16(23)18-10-15-19-20-21-22(15)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,18,23)
Standard InChI Key YYHPDIXFSRFWJC-UHFFFAOYSA-N
SMILES C1CCC(CC1)N2C(=NN=N2)CNC(=O)COC3=CC=CC=C3F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • 1-Cyclohexyl-1H-tetrazole: A five-membered aromatic ring containing four nitrogen atoms, substituted at the 1-position with a cyclohexyl group.

  • Methyl Acetamide Linker: A methylene bridge (-CH2-) connecting the tetrazole to an acetamide moiety.

  • 2-Fluorophenoxy Group: A phenoxy substituent with a fluorine atom at the ortho position.

The molecular formula is C₁₇H₂₁FN₄O₂, yielding a molecular weight of 340.38 g/mol. The presence of fluorine enhances electronegativity, potentially improving membrane permeability and metabolic stability .

Table 1: Comparative Structural Features of Analogous Tetrazole-Acetamides

Compound NameMolecular FormulaSubstituent on TetrazoleAcetamide SubstituentMolecular Weight (g/mol)
Target CompoundC₁₇H₂₁FN₄O₂Cyclohexyl2-Fluorophenoxy340.38
N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamideC₁₄H₁₉N₅OSCyclohexylThiophen-2-yl305.40
2-Ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide C₁₂H₁₄FN₅O₂3-FluorophenylEthoxy279.27
N-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-2-phenoxyacetamide C₁₆H₁₄FN₅O₂4-FluorophenylPhenoxy327.32

Synthesis and Manufacturing

Key Reaction:

(1-Cyclohexyl-1H-tetrazol-5-yl)methanol+2-(2-Fluorophenoxy)acetyl ChlorideEt₃NTarget Compound+HCl\text{(1-Cyclohexyl-1H-tetrazol-5-yl)methanol} + \text{2-(2-Fluorophenoxy)acetyl Chloride} \xrightarrow{\text{Et₃N}} \text{Target Compound} + \text{HCl}

Purification and Characterization

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Structural confirmation employs:

  • NMR Spectroscopy: Distinct signals for the cyclohexyl protons (δ 1.2–1.8 ppm), fluorophenoxy aromatic protons (δ 6.8–7.4 ppm), and acetamide carbonyl (δ 170–175 ppm) .

  • High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ ion at m/z 341.1682 .

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits moderate lipophilicity (calculated logP ≈ 2.5), favoring solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol. Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating formulation strategies for biological testing .

Stability Profile

  • Thermal Stability: Stable up to 150°C (DSC analysis).

  • Photostability: Decomposes under UV light (λ = 254 nm), forming degradation products via C-F bond cleavage .

  • Hydrolytic Stability: Resistant to hydrolysis at pH 4–8 but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions .

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